20-5,14-Hedge

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

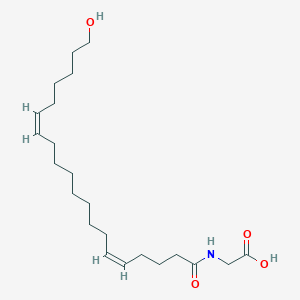

C22H39NO4 |

|---|---|

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

2-[[(5Z,14Z)-20-hydroxyicosa-5,14-dienoyl]amino]acetic acid |

InChI |

InChI=1S/C22H39NO4/c24-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21(25)23-20-22(26)27/h7,9-10,12,24H,1-6,8,11,13-20H2,(H,23,25)(H,26,27)/b9-7-,12-10- |

InChI-Schlüssel |

YMORNHKJBUFZDD-GEHMVYPESA-N |

Isomerische SMILES |

C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)NCC(=O)O |

Kanonische SMILES |

C(CCCC=CCCCCCO)CCCC=CCCCC(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 20-5,14-HEDGE

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine, commonly known as 20-5,14-HEDGE, is a synthetic, stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid. As a 20-HETE mimetic, this compound exhibits a range of pharmacological effects, including modulation of vascular tone, inflammation, and cell survival. This guide delineates the core mechanism of action of this compound, focusing on its molecular target, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented to provide a comprehensive understanding of its pharmacological profile.

Molecular Target and Binding Affinity

This compound exerts its biological effects by acting as an agonist for the G-protein coupled receptor 75 (GPR75), which has been identified as the endogenous receptor for 20-HETE.[1][2][3] The binding of 20-HETE to GPR75 is of high affinity, and as a mimetic, this compound is presumed to interact with the receptor in a similar manner to elicit its effects.

Quantitative Data on Receptor Binding and Activation

| Parameter | Ligand | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 20-HETE | 0.156 nM | Purified GPR75 | [1] |

| 20-HETE | 3.75 nM | Human Endothelial Cell Membranes | [2] | |

| EC50 for GPR75 Activation | 20-HETE | 19.7 µM | CHO cells (β-arrestin assay) | |

| Effective Concentration | 20-HETE | 1-10 nM | Human Endothelial Cells (NO bioavailability, ACE expression) | |

| This compound | 1 µM | Cultured Bovine Pulmonary Artery Endothelial Cells (ROS production) | ||

| This compound | 5-20 µM | Organotypic Hippocampal Slice Cultures (Induction of cell death) | ||

| In Vivo Effective Dose | This compound | 30 mg/kg, i.p. | Male Sprague Dawley Rats (Protection against lung ischemia-reperfusion injury) | |

| This compound | 30 mg/kg, s.c. | Wistar Rats (Prevention of LPS-induced hypotension) |

Signaling Pathways

Upon binding of this compound to GPR75, two primary signaling cascades are initiated: a canonical G-protein dependent pathway and a non-canonical β-arrestin-independent, G-protein-independent pathway.

Gαq-Mediated Signaling

Activation of GPR75 by this compound leads to the dissociation of the Gαq/11 subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the vascular effects of 20-HETE and its mimetics.

GIT1/c-Src-Mediated EGFR Transactivation

In a parallel pathway, ligand-bound GPR75 recruits the G-protein coupled receptor kinase-interacting protein 1 (GIT1). This leads to the activation of the non-receptor tyrosine kinase c-Src, which then transactivates the Epidermal Growth Factor Receptor (EGFR) through phosphorylation. This transactivation initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation.

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of established biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation for GPR75 Interaction

This protocol is used to demonstrate the interaction between GPR75 and its signaling partners, such as Gαq/11 and GIT1, upon stimulation with this compound.

Workflow:

Methodology:

-

Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMVECs) are cultured to ~80-90% confluency. Cells are then treated with vehicle or this compound at a specified concentration (e.g., 10 nM) for a short duration (e.g., 5 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is pre-cleared by incubation with a non-specific IgG and Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against GPR75 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: The beads are pelleted by centrifugation and washed multiple times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against potential interacting partners (e.g., anti-Gαq/11, anti-GIT1).

Western Blot for Phosphorylated EGFR and c-Src

This method is used to quantify the activation of EGFR and c-Src by measuring their phosphorylation status following treatment with this compound.

Methodology:

-

Sample Preparation: Cells are treated with this compound as described above. Cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel. Following electrophoresis, proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR (Tyr1173) or anti-phospho-Src (Tyr416)).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total EGFR and total c-Src, as well as a loading control (e.g., β-actin or GAPDH) to normalize the data.

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of the Gq signaling pathway.

Methodology:

-

Cell Seeding: Cells expressing GPR75 (e.g., GPR75-transfected HEK293 cells) are seeded in a 96-well plate.

-

Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and the IP1 concentration in the lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, endogenous IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. A standard curve is used to quantify the amount of IP1 produced, and dose-response curves are generated to determine the EC50 of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the 20-HETE signaling pathway. Its mechanism of action is centered on the activation of the GPR75 receptor, leading to the initiation of both Gq-dependent and GIT1/c-Src-mediated signaling cascades. A thorough understanding of these pathways, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for researchers in the fields of cardiovascular and renal physiology, inflammation, and oncology who are investigating the therapeutic potential of targeting the 20-HETE/GPR75 axis.

References

- 1. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2017156164A1 - 20-hete receptor (gpr75) antagonists and methods of use - Google Patents [patents.google.com]

- 3. GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

20-5,14-HEDGE: A Stable 20-HETE Analog for Research and Drug Development

An In-depth Technical Guide

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a critical lipid signaling molecule involved in a wide array of physiological and pathophysiological processes. It plays a significant role in the regulation of vascular tone, angiogenesis, inflammation, and ion transport. However, the inherent instability and rapid metabolism of 20-HETE in vivo present considerable challenges for its experimental application and therapeutic development. To overcome these limitations, stable analogs have been synthesized. Among these, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, or 20-5,14-HEDGE, has emerged as a potent and stable mimetic of 20-HETE, making it an invaluable tool for researchers and a potential candidate for drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental applications, and relevant protocols.

Core Concepts: Stability and Mechanism of Action

Unlike its parent compound, this compound is designed for enhanced stability in vivo as it is not a substrate for lipoxygenases or cyclooxygenases.[1] This stability allows for more reliable and reproducible experimental outcomes. The addition of a glycine group may also facilitate cellular entry and protect the molecule from β-oxidation, thereby prolonging its action.[2]

This compound exerts its biological effects by mimicking the actions of endogenous 20-HETE, primarily through the G-protein coupled receptor GPR75.[3][4] Activation of GPR75 by 20-HETE or its analogs can trigger distinct downstream signaling cascades in different cell types.

Signaling Pathways Modulated by this compound

This compound, acting as a 20-HETE mimetic, influences several key signaling pathways that are central to vascular function, inflammation, and cell survival.

GPR75 Signaling in Endothelial Cells

In endothelial cells, the binding of a 20-HETE analog like this compound to GPR75 initiates a signaling cascade that can lead to endothelial dysfunction. This pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream kinases, ultimately impacting nitric oxide bioavailability and the expression of inflammatory mediators.[5]

Innate Immune and Inflammatory Response

In models of ischemia-reperfusion (IR) injury, this compound has been shown to attenuate the inflammatory response by modulating the innate immune system. Specifically, it reduces the expression of High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4), key mediators of sterile inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies involving this compound.

Table 1: In Vivo and Ex Vivo Dosages and Effects

| Model System | Species | Application | Dosage/Concentration | Observed Effect | Reference(s) |

| Ischemia-Reperfusion Lung Injury | Rat (Sprague Dawley) | Intraperitoneal (i.p.) | 30 mg/kg | Protective effects against hemorrhage, PMN infiltration, and apoptosis. | |

| Endotoxic Shock | Rat (Wistar) | Subcutaneous (s.c.) | 30 mg/kg | Prevented LPS-induced hypotension and tachycardia. | |

| Organotypic Hippocampal Slice Cultures (OHSCs) | Not Specified | In vitro | 5-20 µM | Dose-dependent induction of neuronal cell death. | |

| Ex Vivo Rat Lung Slices | Rat | Ex vivo | 1 µM | Reduced hypoxia-reoxygenation-induced apoptosis. | |

| Cultured Bovine Pulmonary Artery Endothelial Cells (BPAECs) | Bovine | In vitro | 1 µM | Increased ROS production. |

Table 2: Effects on Protein Expression and Activity

| Target Protein/Process | Model System | Treatment | Result | Reference(s) |

| HMGB1 Expression | Rat Lung (IR model) | 30 mg/kg this compound (i.p.) | Attenuated IR-stimulated increase. | |

| TLR4 Expression | Rat Lung (IR model) | 30 mg/kg this compound (i.p.) | Attenuated IR-stimulated increase. | |

| Caspase-3 Activity | Rat Lung (IR model) | 30 mg/kg this compound (i.p.) | Decreased IR-induced activity to near baseline. | |

| MyD88 Expression | Rat Tissues (Septic Shock) | 30 mg/kg this compound (s.c.) | Prevented LPS-induced increase in kidney, heart, aorta. | |

| NF-κB p65 (phosphorylated) | Rat Tissues (Septic Shock) | 30 mg/kg this compound (s.c.) | Prevented LPS-induced increase in kidney, heart, aorta. | |

| iNOS Protein Expression | Rat Tissues (Septic Shock) | 30 mg/kg this compound (s.c.) | Prevented LPS-induced increase. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature involving this compound.

Protocol 1: In Vivo Ischemia-Reperfusion Lung Injury Model

This protocol describes the surgical procedure to induce unilateral lung ischemia in rats, followed by treatment and tissue analysis.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-400 gm) are used.

-

Treatment: 60 minutes prior to surgery, inject animals intraperitoneally (i.p.) with either this compound (30 mg/kg in NaPO₄ buffer) or vehicle control.

-

Anesthesia and Surgery: Anesthetize rats with isoflurane. Perform a thoracotomy to expose the left lung. Induce ischemia by occluding the left pulmonary artery for 60 minutes.

-

Reperfusion: Release the occlusion to allow for 2 hours of reperfusion.

-

Tissue Collection: At the end of the reperfusion period, euthanize the animals and harvest the lungs for subsequent analysis.

-

Analysis:

-

Histology: Fix lung tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and cell infiltration.

-

Western Blot: Prepare lung tissue homogenates to analyze the protein expression of HMGB1 and TLR4.

-

Caspase-3 Activity Assay: Use lung tissue homogenates to measure caspase-3 activity as an indicator of apoptosis.

-

Protocol 2: Western Blot for HMGB1 and TLR4 in Lung Tissue

This protocol outlines the steps for quantifying protein expression via Western Blot, adapted from methodologies used in lung injury models.

-

Tissue Homogenization: Homogenize harvested lung tissue in a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Centrifuge the homogenate to pellet cellular debris. Determine the protein concentration of the resulting supernatant using a standard method such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for HMGB1 and TLR4, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing and Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the expression of the target proteins to the loading control.

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis, in tissue lysates.

-

Lysate Preparation: Prepare cytosolic extracts from lung tissue as described in the Western Blot protocol (Step 1). Ensure protein concentration is determined.

-

Assay Plate Preparation: In a 96-well microplate, add 50-200 µg of protein from each sample to individual wells. Adjust the final volume to 50 µL with chilled cell lysis buffer.

-

Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well. Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (4mM stock, for a final concentration of 200 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance of the plate at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved by active caspase-3.

-

Data Analysis: Compare the absorbance readings from the treated samples to the control samples to determine the fold-increase in caspase-3 activity.

Conclusion

This compound serves as a robust and reliable research tool for elucidating the complex roles of the 20-HETE signaling pathway. Its enhanced stability compared to the endogenous molecule allows for precise in vitro and in vivo studies. The data and protocols presented in this guide highlight its utility in investigating vascular biology, inflammation, and cellular injury models. As research continues to unravel the therapeutic potential of modulating the 20-HETE axis, stable analogs like this compound will undoubtedly be at the forefront of drug discovery and development efforts in this field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE): Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly referred to as 5,14-HEDGE, is a synthetic analog and potent mimetic of the endogenous vasoactive eicosanoid, 20-hydroxyeicosatetraenoic acid (20-HETE). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5,14-HEDGE. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 20-HETE pathway modulators. This document details the mechanism of action of 5,14-HEDGE, focusing on its interaction with the G protein-coupled receptor 75 (GPR75) and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways to facilitate a deeper understanding and further investigation of this compound.

Discovery and Synthesis

The discovery and development of 5,14-HEDGE originated from the laboratories of Dr. John R. Falck at the University of Texas Southwestern Medical Center.[1][2][3] The rationale behind its synthesis was to create a more stable analog of 20-HETE, which is rapidly metabolized in vivo.[4] 5,14-HEDGE was designed to mimic the biological effects of 20-HETE, particularly its vasoconstrictor and pro-inflammatory actions, making it a valuable tool for studying the physiological and pathophysiological roles of the 20-HETE signaling pathway.[5]

Physicochemical and Pharmacological Properties

5,14-HEDGE is a lipid molecule with specific physicochemical and pharmacological characteristics that are crucial for its biological activity. A summary of its known properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H39NO4 | |

| Molecular Weight | 381.55 g/mol | |

| CAS Number | 1092380-14-7 | |

| Target Receptor | G protein-coupled receptor 75 (GPR75) | |

| In Vivo Dosage (Rat) | 30 mg/kg, subcutaneous |

Mechanism of Action: The GPR75 Signaling Pathway

5,14-HEDGE exerts its biological effects primarily through the activation of the G protein-coupled receptor 75 (GPR75), which has been identified as a high-affinity receptor for 20-HETE. The binding of 5,14-HEDGE to GPR75 initiates a cascade of intracellular signaling events that are critical for its observed physiological responses.

The activation of GPR75 by 5,14-HEDGE leads to the engagement of Gαq/11 proteins. This, in turn, stimulates downstream signaling pathways, including the activation of Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Furthermore, the signaling cascade involves the G-protein coupled receptor kinase-interacting protein 1 (GIT1), the non-receptor tyrosine kinase c-Src, and the transactivation of the Epidermal Growth Factor Receptor (EGFR). This complex signaling network ultimately influences a variety of cellular processes, including vascular tone, inflammation, and cell survival.

Below is a diagram illustrating the signaling pathway initiated by 5,14-HEDGE.

Key Experimental Protocols

The investigation of 5,14-HEDGE and its effects on cellular signaling pathways often involves a variety of molecular and cellular biology techniques. A frequently used method to assess the activation of downstream signaling components is Western blotting.

Western Blotting for GPR75 Signaling Pathway Analysis

This protocol is a representative example for the analysis of protein expression and phosphorylation in response to 5,14-HEDGE treatment.

Objective: To determine the effect of 5,14-HEDGE on the expression and/or phosphorylation of key proteins in the GPR75 signaling pathway (e.g., GPR75, c-Src, EGFR, NF-κB).

Materials:

-

Cell or tissue lysates treated with 5,14-HEDGE or vehicle control.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies specific for the target proteins (e.g., anti-GPR75, anti-phospho-c-Src, anti-phospho-EGFR, anti-NF-κB).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Lysate Preparation: Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 7.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram outlines the general workflow for this Western blotting protocol.

Therapeutic Potential and Future Directions

The ability of 5,14-HEDGE to mimic the actions of 20-HETE and modulate the GPR75 signaling pathway has positioned it as a valuable research tool and a potential therapeutic agent. Its efficacy in preclinical models of septic shock, where it has been shown to reverse hypotension and improve survival, highlights its potential for treating conditions characterized by vascular dysregulation.

Further research is warranted to fully elucidate the therapeutic window and potential side effects of 5,14-HEDGE. The development of more selective agonists and antagonists for the GPR75 receptor will be crucial for dissecting the specific roles of the 20-HETE signaling pathway in various diseases and for the development of targeted therapies. The information provided in this guide serves as a foundational resource for scientists and clinicians working towards these goals.

References

- 1. GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE) in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or unresolved inflammation can lead to chronic diseases and life-threatening conditions such as septic shock. A critical aspect of managing inflammatory conditions is the identification and characterization of molecules that can modulate these intricate pathways. One such molecule of significant interest is N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly referred to as 5,14-HEDGE. This synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE) has demonstrated potent anti-inflammatory and pro-resolving properties in various preclinical models. This technical guide provides a comprehensive overview of the current understanding of 5,14-HEDGE's role in modulating inflammatory responses, with a focus on its signaling mechanisms, quantitative effects, and the experimental methodologies used for its investigation.

Core Concepts: 5,14-HEDGE as a 20-HETE Mimetic

5,14-HEDGE is a stable, synthetic analog of 20-HETE, an important signaling molecule derived from arachidonic acid.[1][2][3] 20-HETE itself has complex and sometimes opposing roles in inflammation and vascular tone.[4] 5,14-HEDGE is designed to mimic the beneficial effects of 20-HETE, particularly in restoring vascular function and attenuating excessive inflammation, as seen in conditions like septic shock.[2] Its actions are primarily mediated through the G-protein coupled receptor GPR75 and by modulating key inflammatory signaling pathways.

Modulation of Inflammatory Signaling Pathways by 5,14-HEDGE

5,14-HEDGE exerts its anti-inflammatory effects by intervening in several critical signaling cascades, most notably the NF-κB pathway. In inflammatory states such as endotoxemia, lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. 5,14-HEDGE has been shown to counteract this activation.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88. This triggers a phosphorylation cascade involving transforming growth factor-activated kinase 1 (TAK1) and the inhibitor of κB (IκB) kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation and allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.

5,14-HEDGE has been demonstrated to suppress the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. It prevents the LPS-induced increase in MyD88 expression and the phosphorylation of TAK1 and IκB-α in renal and cardiovascular tissues. Consequently, it inhibits the nuclear translocation of NF-κB p65.

Figure 1: 5,14-HEDGE inhibits the LPS-induced NF-κB signaling pathway.

The GPR75 Signaling Pathway

The G protein-coupled receptor GPR75 has been identified as a receptor for 20-HETE. 5,14-HEDGE, as a 20-HETE mimetic, is believed to exert its effects at least in part through this receptor. In a rat model of septic shock, LPS was shown to decrease the association of GPR75 with Gαq/11 and the interaction of various downstream signaling molecules. 5,14-HEDGE prevented these LPS-induced changes, suggesting that it activates the GPR75 signaling pathway. This activation is thought to contribute to the protective effects of 5,14-HEDGE against hypotension and tachycardia.

Figure 2: Proposed GPR75 signaling pathway activated by 5,14-HEDGE.

Quantitative Effects of 5,14-HEDGE in Preclinical Models

The protective effects of 5,14-HEDGE have been quantified in several preclinical studies, primarily in rodent models of septic shock induced by LPS.

Hemodynamic Parameters

| Parameter | Animal Model | Treatment | Effect of LPS | Effect of 5,14-HEDGE | Citation |

| Mean Arterial Pressure (MAP) | Rat | LPS (10 mg/kg, i.p.) | ↓ 33 mmHg | Prevented the fall | |

| Rat | Endotoxin (10 mg/kg, i.p.) | ↓ 31 mmHg | Prevented the fall | ||

| Heart Rate (HR) | Rat | LPS (10 mg/kg, i.p.) | ↑ 57 beats/min | Prevented the increase | |

| Rat | Endotoxin (10 mg/kg, i.p.) | ↑ 90 beats/min | Prevented the increase | ||

| Rat | LPS (10 mg/kg, i.p.) | ↑ 102 beats/min | Prevented the increase | ||

| Survival Rate | Mouse | Endotoxin | 84% survival in control | 98% survival with 5,14-HEDGE |

Inflammatory Mediators and Signaling Molecules

| Molecule | Tissue/Fluid | Treatment | Effect of LPS | Effect of 5,14-HEDGE | Citation |

| MyD88 Protein Expression | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |

| Phosphorylated TAK1 | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |

| Phosphorylated IκB-α | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |

| Nuclear NF-κB p65 | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |

| Serum miR-150, miR-223, miR-297 | Serum | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |

| iNOS Protein Expression | Kidney, Heart, Aorta | Endotoxin | Increased | Prevented the increase | |

| 6-keto-PGF1α (PGI2 metabolite) | Plasma | Endotoxin | Increased | Prevented the increase | |

| PGE2 | Plasma | Endotoxin | Increased | Prevented the increase | |

| 20-HETE | Plasma, Kidney | Endotoxin | Decreased | Prevented the decrease |

Experimental Protocols

The investigation of 5,14-HEDGE's effects has relied on established experimental models and analytical techniques.

Animal Models of Septic Shock

A common model involves the intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli into rodents (rats or mice).

-

LPS Administration: A sublethal dose of LPS (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response, hypotension, and tachycardia.

-

5,14-HEDGE Treatment: 5,14-HEDGE is typically administered subcutaneously (s.c.) at a dose of 30 mg/kg, often 1 hour after the LPS challenge.

-

Hemodynamic Monitoring: Blood pressure and heart rate are measured, for example, using a tail-cuff device in conscious animals.

-

Tissue and Blood Collection: At the end of the experimental period (e.g., 4 hours post-LPS), animals are euthanized, and blood and tissues (kidney, heart, aorta) are collected for further analysis.

Figure 3: General experimental workflow for studying 5,14-HEDGE in a rodent sepsis model.

Analysis of Lipid Mediators

The quantification of eicosanoids like 20-HETE and prostaglandins is crucial for understanding the mechanism of action of 5,14-HEDGE. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

-

Sample Preparation:

-

Protein Precipitation: Biological samples (plasma, tissue homogenates) are treated with a solvent like methanol to precipitate proteins.

-

Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE, often using a C18 cartridge, to isolate and concentrate the lipid mediators.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.

-

Mass Spectrometry Detection: The separated molecules are ionized and detected by a tandem mass spectrometer, often using multiple reaction monitoring (MRM) for high sensitivity and specificity.

-

Western Blotting for Signaling Proteins

To assess the expression and phosphorylation status of proteins in signaling pathways like NF-κB, Western blotting is a standard technique.

-

Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., MyD88, phospho-TAK1, NF-κB p65) and their phosphorylated forms.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected using a chemiluminescent substrate.

Conclusion and Future Directions

5,14-HEDGE has emerged as a promising therapeutic candidate for inflammatory conditions characterized by vascular dysregulation, such as septic shock. Its ability to modulate the NF-κB and GPR75 signaling pathways, thereby reducing pro-inflammatory mediator production and restoring hemodynamic stability, is well-documented in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future investigations should aim to:

-

Further elucidate the downstream effectors of the GPR75 signaling pathway activated by 5,14-HEDGE.

-

Explore the role of 5,14-HEDGE in other inflammatory conditions, such as ischemia-reperfusion injury, where it has also shown protective effects.

-

Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.

-

Investigate the potential of 5,14-HEDGE as a pro-resolving mediator, actively promoting the return to tissue homeostasis after an inflammatory insult.

The continued exploration of 5,14-HEDGE and related compounds holds significant potential for the development of novel therapies to treat a range of inflammatory diseases.

References

- 1. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 20-hydroxyeicosatetraenoic acid agonist, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, opposes the fall in blood pressure and vascular reactivity in endotoxin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 20-5,14-HEDGE and its Effects on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE) is a stable, synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant lipid signaling molecule involved in the regulation of vascular tone and cellular function. As a more stable mimetic, this compound is a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on ion channels, detailing its mechanism of action through signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.

Introduction to this compound

20-HETE is a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid that plays a crucial role in various physiological processes, including the regulation of blood pressure and inflammation.[1] However, its rapid metabolism in vivo presents challenges for experimental studies. This compound was developed as a stable analog that mimics the biological activities of 20-HETE, providing a more reliable tool for research.[2] This guide focuses on the interaction of this compound with various ion channels, a key aspect of its mechanism of action.

Effects of this compound on Ion Channels

While direct electrophysiological studies on this compound are limited, its effects on ion channels are largely inferred from studies on its parent compound, 20-HETE, and from cellular assays measuring downstream effects.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

The most direct evidence for the interaction of this compound with an ion channel comes from studies on TRPV1. This compound has been shown to induce the production of reactive oxygen species (ROS) in cultured neurons, an effect that is significantly attenuated by the inhibition of TRPV1 channels.[3] This suggests that this compound may directly or indirectly activate TRPV1, leading to downstream cellular effects.

Large Conductance Ca2+-Activated Potassium (BK, MaxiKβ) Channels

As a 20-HETE mimetic, this compound is expected to inhibit the activity of large conductance Ca2+-activated potassium (BK) channels. 20-HETE is known to cause vasoconstriction by blocking these channels in vascular smooth muscle cells, leading to membrane depolarization and subsequent influx of calcium.[1][2] The signaling pathway involves the G protein-coupled receptor GPR75.

L-type Calcium Channels

In addition to its effects on potassium channels, 20-HETE has been reported to increase the activity of L-type calcium channels. This action would further contribute to the increase in intracellular calcium concentration, promoting vasoconstriction. It is plausible that this compound shares this modulatory effect.

Signaling Pathways

The effects of this compound on ion channels are mediated by complex signaling cascades.

GPR75-Mediated Signaling

Recent studies have identified GPR75 as a receptor for 20-HETE and its mimetics. Activation of GPR75 by this compound initiates a signaling cascade involving the Gαq/11 subunit, which in turn activates Protein Kinase C (PKC) and the proto-oncogene tyrosine-protein kinase Src (c-Src). These kinases then phosphorylate and inhibit the beta subunit of the MaxiK (MaxiKβ) channel, leading to its closure.

TRPV1 and ROS Production

The interaction between this compound and TRPV1 appears to be linked to the generation of reactive oxygen species. While the exact mechanism of TRPV1 activation by this compound is not fully elucidated, it leads to an increase in intracellular ROS.

Quantitative Data

Direct quantitative electrophysiological data for this compound is currently limited in the published literature. The following table summarizes the available quantitative data from cellular assays.

| Compound | Assay Type | Cell Type | Parameter Measured | Concentration | Result | Reference |

| This compound | ROS Production | Cultured Neurons | Increase in ROS generation | 10 µM | 440% of vehicle | |

| This compound + gp91ds-tat (NOX2 inhibitor) | ROS Production | Cultured Neurons | Reduction in ROS generation | 0.1 µM | Reduction to 270% of vehicle | |

| This compound + gp91ds-tat (NOX2 inhibitor) | ROS Production | Cultured Neurons | Reduction in ROS generation | 1 µM | Reduction to 200% of vehicle | |

| This compound + gp91ds-tat (NOX2 inhibitor) | ROS Production | Cultured Neurons | Reduction in ROS generation | 5 µM | Reduction to 200% of vehicle |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects.

Whole-Cell Patch Clamp Electrophysiology

This protocol is a general guide for recording ion channel currents in a heterologous expression system like HEK293 cells, which can be adapted for studying the effects of this compound.

Objective: To measure ionic currents through specific channels in response to voltage changes and to assess the modulatory effects of this compound.

Materials:

-

HEK293 cells transiently or stably expressing the ion channel of interest.

-

External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., in DMSO) and final dilutions in external solution.

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.

-

Data Acquisition:

-

Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ion channel currents.

-

Record baseline currents in the absence of the compound.

-

-

Compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Data Recording: After a stable effect is observed, repeat the voltage-step protocol to record currents in the presence of this compound.

-

Data Analysis: Analyze the recorded currents to determine the percentage of current inhibition or potentiation, and any shifts in the voltage-dependence of activation or inactivation.

Reactive Oxygen Species (ROS) Measurement

This protocol describes a common method for measuring intracellular ROS production in cultured cells.

Objective: To quantify the change in intracellular ROS levels in response to this compound.

Materials:

-

Cultured neurons or other relevant cell types.

-

2',7'-dichlorofluorescin diacetate (DCFDA) or other suitable ROS indicator dye.

-

This compound.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Plate cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with DCFDA (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells with a balanced salt solution to remove excess dye.

-

Compound Treatment: Add this compound at the desired concentration to the cells. Include a vehicle control group.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) at various time points after compound addition.

-

Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Conclusion

This compound, as a stable mimetic of 20-HETE, is a critical tool for elucidating the roles of this important lipid mediator in cellular signaling. While direct electrophysiological characterization of this compound's effects on ion channels is an area requiring further investigation, current evidence strongly suggests its involvement in the modulation of TRPV1 and BK channels, primarily through GPR75-mediated signaling and induction of ROS. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the 20-HETE/20-5,14-HEDGE signaling axis.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Synthetic Analogue of 20-HETE, 5,14-HEDGE, Reverses Endotoxin-Induced Hypotension via Increased 20-HETE Levels Associated with Decreased iNOS Protein Expression and Vasodilator Prostanoid Production in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The contribution of TRPV1 channel to 20-HETE–aggravated ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of 20-5,14-HEDGE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly known as 20-5,14-HEDGE, is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant arachidonic acid metabolite. 20-HETE is produced by the action of cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F families, and plays a crucial role in various physiological and pathophysiological processes. Due to the rapid in vivo metabolism of 20-HETE, more stable analogs like this compound have been synthesized to facilitate research into its biological functions and therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, some information regarding its stability and in vivo behavior has been reported.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is noted to be more stable in vivo compared to its parent compound, 20-HETE.[1] Unlike 20-HETE, it is not a substrate for lipoxygenases or cyclooxygenases, which contributes to its enhanced stability.[1] While specific details on oral bioavailability are not available, it has been successfully administered to rodents via intraperitoneal and subcutaneous injections.[2][3]

The metabolism of the parent compound, 20-HETE, involves several pathways, including further oxidation to 20-carboxy-arachidonic acid, metabolism by cyclooxygenase (COX) and lipoxygenase (LOX), and beta-oxidation. It is suggested that the glycine conjugate in this compound may protect it from β-oxidation, potentially prolonging its action.

Specific data on the plasma protein binding, tissue distribution, and routes of excretion for this compound have not been detailed in the reviewed literature.

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Source |

| Half-life (t½) | ~4 hours | Rat | Subcutaneous |

Note: Further research is required to fully characterize the ADME profile of this compound.

Pharmacodynamics

This compound acts as a mimetic of 20-HETE, exhibiting a range of biological effects by modulating several key signaling pathways. Its primary known target is the G protein-coupled receptor GPR75.

Mechanism of Action

This compound activates GPR75, a high-affinity receptor for 20-HETE. Activation of GPR75 by this compound initiates downstream signaling cascades, including the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. This signaling cascade influences a variety of cellular processes, including vasoconstriction, cell survival, apoptosis, and inflammation.

Signaling Pathways

This compound has been shown to modulate the following signaling pathways:

-

PI3K/Akt Pathway: Activation of this pathway by 20-5,14-HEDE, a closely related analog, promotes cell survival and has anti-apoptotic effects in certain cell types.

-

HMGB1/TLR4 Pathway: In models of ischemia-reperfusion injury, this compound has been shown to attenuate the inflammatory response by reducing the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4).

-

Intracellular Calcium Mobilization: As a 20-HETE mimetic, this compound is expected to increase intracellular calcium concentrations, a key event in many of its physiological effects.

Quantitative Pharmacodynamic Data

| Parameter | Value | Assay/Model | Source |

| Effective Concentration (ROS Production) | 1 µM | Cultured Bovine Pulmonary Artery Endothelial Cells (BPAECs) | |

| Effective Concentration (Cell Death) | 5-20 µM | Organotypic Hippocampal Slice Cultures (OHSCs) | |

| In Vivo Dose (Ischemia-Reperfusion) | 30 mg/kg (i.p.) | Sprague-Dawley Rats | |

| In Vivo Dose (Sepsis Model) | 30 mg/kg (s.c.) | Wistar Rats |

Note: Specific receptor binding affinities (Kd/Ki) and EC50/IC50 values for this compound across its various biological activities are not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

In Vivo Ischemia-Reperfusion Lung Injury Model

-

Animal Model: Male Sprague-Dawley rats (200-400g) are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil for intraperitoneal injection) and administered at a dose of 30 mg/kg via intraperitoneal injection 60 minutes prior to the induction of ischemia.

-

Surgical Procedure:

-

Anesthetize the rats.

-

Perform a left thoracotomy to expose the lung.

-

Induce unilateral lung ischemia by clamping the pulmonary artery, pulmonary vein, and bronchus of the left lung for 60 minutes.

-

After 60 minutes, remove the clamp to allow for 2 hours of reperfusion.

-

-

Assessment of Injury:

-

Histology: Collect lung tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue damage, hemorrhage, and inflammatory cell infiltration.

-

Western Blot: Homogenize lung tissue to prepare protein lysates for Western blot analysis of key inflammatory markers such as HMGB1 and TLR4.

-

Caspase-3 Activity Assay: Use a commercially available kit to measure caspase-3 activity in lung tissue homogenates as an indicator of apoptosis.

-

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 18 hours for OHSCs).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Caspase-3 Activity Assay

-

Cell Lysis: Lyse the treated and control cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Intracellular Calcium Measurement using Fura-2 AM

-

Cell Loading: Incubate the cells with Fura-2 AM (a cell-permeant ratiometric calcium indicator) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Stimulation: Add this compound at the desired concentration to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence microscope or plate reader.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: GPR75 Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for In Vivo Ischemia-Reperfusion Model.

Caption: Inhibition of the HMGB1/TLR4 Inflammatory Pathway by this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the 20-HETE signaling pathway. Its enhanced stability compared to the endogenous ligand allows for more controlled in vitro and in vivo studies. The primary mechanism of action involves the activation of the GPR75 receptor, leading to the modulation of intracellular calcium levels and various downstream signaling cascades that impact vascular tone, inflammation, and cell fate.

While the pharmacodynamic effects of this compound are increasingly being characterized, a significant gap remains in our understanding of its pharmacokinetic properties. Further studies are warranted to determine its oral bioavailability, metabolic fate, and excretion pathways, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the field to design and execute further investigations into this promising compound.

References

Exploration of 20-5,14-HEDGE in Novel Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly known as 20-5,14-HEDGE, is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450-derived metabolite of arachidonic acid.[1] Endogenous 20-HETE is known for its vasoactive properties and its role in various physiological and pathophysiological processes.[2][3] However, its rapid in vivo metabolism limits its therapeutic potential.[1] this compound, being more stable, serves as a valuable research tool to elucidate the functions of 20-HETE and as a potential therapeutic agent in its own right.[1] This technical guide provides an in-depth overview of the exploration of this compound in various novel disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in different disease models.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Lung Ischemia-Reperfusion Injury

| Parameter | Vehicle Control | This compound (30 mg/kg, i.p.) | Reference |

| Caspase-3 Activity (Ischemic Lung) | Increased | Attenuated to levels of non-ischemic lung | |

| TLR4 Expression (Ischemic Lung) | Increased | Attenuated | |

| HMGB1 Expression (Ischemic Lung) | Increased | Attenuated | |

| Polymorphonuclear Cell Infiltration | Present | Reduced | |

| Lung Hemorrhage | Present | Reduced |

Table 2: In Vivo Efficacy of 5,14-HEDGE in a Rat Model of Septic Shock

| Parameter | LPS | LPS + 5,14-HEDGE (30 mg/kg, s.c.) | Reference |

| Mean Arterial Pressure | Decreased | Prevented Decrease | |

| Heart Rate | Increased | Prevented Increase | |

| MyD88/TAK1/IKKβ/IκB-α/NF-κB Pathway | Activated | Decreased Expression/Activity | |

| Circulating miR-150, miR-223, miR-297 | Increased | Decreased Expression |

Table 3: In Vitro Effects of this compound

| Model System | Concentration | Duration | Effect | Reference |

| Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 1 µM | Not Specified | Increased ROS Production | |

| Rat Lung Slices (ex vivo) | 1 µM | 6 hours | Reduced Hypoxia-Reoxygenation Induced Apoptosis | |

| Organotypic Hippocampal Slice Cultures (OHSCs) | 5-20 µM | 18 hours | Dose-dependent neuronal cell death |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploration of this compound.

Rat Model of Surgically-Induced Lung Ischemia-Reperfusion Injury

-

Animal Model: Male Sprague-Dawley rats are utilized for this model.

-

Treatment: this compound is administered at a dose of 30 mg/kg via intraperitoneal (i.p.) injection 60 minutes prior to the surgical procedure. The vehicle control consists of a phosphate buffer solution.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Perform a left thoracotomy to expose the lung.

-

Induce unilateral lung ischemia by occluding the left pulmonary artery for 60 minutes.

-

Remove the occlusion to allow for reperfusion for 2 hours.

-

-

Endpoint Analysis:

-

Histology: Assess lung injury through hematoxylin and eosin staining for atelectasis and hemorrhage, and myeloperoxidase immunohistochemistry for polymorphonuclear cell infiltration.

-

Western Blot: Quantify the expression of HMGB1 and TLR4 proteins in lung homogenates.

-

Apoptosis Assays: Measure caspase-3 activity or use the MTT assay to assess cell survival and apoptosis.

-

Rat Model of Septic Shock

-

Animal Model: Conscious male Wistar rats are used.

-

Induction of Sepsis: Administer lipopolysaccharide (LPS) from Escherichia coli (10 mg/kg, i.p.) at time 0.

-

Treatment: Administer 5,14-HEDGE at a dose of 30 mg/kg subcutaneously (s.c.) one hour after the LPS injection.

-

Endpoint Analysis:

-

Hemodynamic Monitoring: Continuously measure mean arterial pressure and heart rate.

-

Western Blot: Analyze the expression and activity of proteins in the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway in cytosolic and nuclear fractions of renal and cardiovascular tissues.

-

miRNA Analysis: Isolate total RNA from serum samples and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the levels of circulating miR-150, miR-223, and miR-297.

-

In Vitro Organotypic Hippocampal Slice Cultures (OHSCs)

-

Slice Preparation: Prepare organotypic hippocampal slice cultures from P7-P9 mouse pups.

-

Treatment: Add this compound at concentrations ranging from 5-20 µM to the culture medium.

-

Incubation: Incubate the slices for 18 hours.

-

Endpoint Analysis:

-

Cell Death Assessment: Use propidium iodide (PI) staining to visualize and quantify cell death.

-

Neuronal Identification: Co-stain with neuronal markers such as NeuN to confirm the identity of the dying cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits the HMGB1/TLR4 pathway in ischemia-reperfusion injury.

Caption: 5,14-HEDGE suppresses the MyD88-dependent NF-κB pathway in septic shock.

Caption: 20-5,14-HEDE promotes cell survival via the PI3K/Akt signaling pathway.

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of preclinical disease models. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and cell survival underscores its importance as a research tool and a candidate for further drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted roles of this promising 20-HETE analog. Further investigations are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Utilizing 20-5,14-HEDGE in In Vivo Ischemia Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in various in vivo models of ischemia-reperfusion (I/R) injury. This document outlines detailed experimental protocols for lung, kidney, and brain ischemia models, summarizes key quantitative data, and illustrates the known signaling pathways and experimental workflows. The information presented is intended to assist researchers in designing and executing studies to investigate the therapeutic potential of this compound in ischemic conditions.

Introduction

20-HETE is a cytochrome P450-derived metabolite of arachidonic acid with diverse biological activities, including complex roles in the pathophysiology of ischemic injury. While 20-HETE has been implicated in exacerbating ischemic damage in some tissues like the brain and heart, its stable analog, this compound, has demonstrated protective effects in models of lung and renal ischemia-reperfusion injury[1][2]. This compound is more stable in vivo than 20-HETE and is not a substrate for lipoxygenases or cyclooxygenases, making it a valuable tool for research[2]. These notes will detail the application of this compound in preclinical ischemia models.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in in vivo ischemia models.

Table 1: Effects of this compound on Lung Ischemia-Reperfusion Injury in Rats

| Parameter | Vehicle Control (Ischemia) | This compound (30 mg/kg, i.p.) + Ischemia | Outcome | Reference |

| Caspase 3 Activity (Ischemic Lung) | Increased | Decreased to levels of non-ischemic lung | Protection against apoptosis | [2] |

| HMGB1 Expression (Ischemic Lung) | Increased | Attenuated increase | Reduction of inflammatory response | [2] |

| TLR4 Expression (Ischemic Lung) | Increased | Attenuated increase | Inhibition of innate immune signaling | |

| Polymorphonuclear Cell Infiltration | Increased | Reduced | Decreased inflammation | |

| Lung Hemorrhage | Present | Reduced | Tissue protection |

Table 2: Effects of this compound on Neuronal Injury Models

| Model System | Treatment | Effect on Neuronal Death | Key Finding | Reference |

| Organotypic Hippocampal Slice Cultures (OHSCs) | This compound (5-20 µM, 18 h) | Dose-dependent increase | 20-HETE agonism can be neurotoxic | |

| OHSCs exposed to Hemoglobin | This compound (10 µM) | 28.5% increase | Exacerbation of hemoglobin-induced neuronal death | |

| Primary Neuronal Cultures (OGD) | This compound (10 µM) | Increased ROS production | Implication in oxidative stress |

Experimental Protocols

Protocol 1: Surgically-Induced Lung Ischemia-Reperfusion Injury in Rats

This protocol is adapted from studies demonstrating the protective effects of this compound in a rat model of lung I/R injury.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Ventilator

Procedure:

-

Animal Preparation: Acclimatize rats for at least 3 days prior to the experiment. Fast the animals overnight with free access to water.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the induction of ischemia.

-

Anesthesia and Ventilation: Anesthetize the rat and place it on a ventilator. Perform a left thoracotomy to expose the lung.

-

Induction of Ischemia: Occlude the left pulmonary hilum with a microvascular clamp for 60 minutes to induce ischemia.

-

Reperfusion: After 60 minutes of ischemia, remove the clamp to allow for reperfusion for a period of 2 hours.

-

Tissue Harvesting and Analysis: At the end of the reperfusion period, euthanize the animal and harvest the lungs for histological analysis (hematoxylin and eosin staining), immunohistochemistry (e.g., for myeloperoxidase to identify neutrophil infiltration), Western blotting (for HMGB1 and TLR4 protein expression), and apoptosis assays (e.g., caspase-3 activity).

Protocol 2: Renal Ischemia-Reperfusion Injury in Rats

This protocol describes a model of renal I/R injury where 20-HETE analogs have been shown to be protective.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle

-

Anesthetics

-

Surgical instruments

-

Laser-Doppler flowmetry equipment

Procedure:

-

Animal Preparation and Drug Administration: Similar to the lung ischemia protocol, administer this compound or vehicle prior to surgery. The timing and dosage may need to be optimized for this model.

-

Surgical Procedure: Anesthetize the rat and perform a midline laparotomy to expose the renal arteries.

-

Induction of Ischemia: Occlude the renal arteries with microvascular clamps for a predetermined period (e.g., 45 minutes).

-

Reperfusion: Remove the clamps to initiate reperfusion.

-

Monitoring and Analysis: Monitor renal function parameters such as blood urea nitrogen (BUN) and creatinine levels. Medullary blood flow can be measured using laser-Doppler flowmetry. After a set reperfusion period (e.g., 24 hours), harvest the kidneys for histological assessment of tubular injury.

Protocol 3: In Vitro Oxygen-Glucose Deprivation (OGD) Model of Neuronal Ischemia

This protocol is based on studies investigating the direct effects of this compound on neurons under ischemic conditions.

Materials:

-

Primary neuronal cell culture or organotypic hippocampal slice cultures (OHSCs)

-

This compound

-

Vehicle (e.g., 0.1% DMSO)

-

Glucose-free culture medium

-

Hypoxic chamber

-

Cell viability assay kit (e.g., CellTiter-Blue)

-

ROS detection reagents

Procedure:

-

Cell Culture Preparation: Prepare primary neuronal cultures or OHSCs according to standard protocols.

-

Treatment: Pre-treat the cultures with this compound (e.g., 10 µM) or vehicle for 15 minutes before OGD.

-

Induction of OGD: Replace the normal culture medium with glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1 hour) to simulate ischemia.

-

Reoxygenation: Terminate OGD by returning the cultures to normal culture conditions with glucose.

-

Analysis: Assess cell viability 24 hours after OGD using a suitable assay. Reactive oxygen species (ROS) production can also be measured to investigate the mechanisms of this compound action.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in the action of this compound during ischemia and a general experimental workflow for in vivo studies.

Caption: Signaling pathways modulated by this compound in ischemia-reperfusion injury.

Caption: General experimental workflow for in vivo ischemia models using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 20-HETE signaling pathway in ischemia-reperfusion injury. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of modulating this pathway in various preclinical models of ischemia. Careful consideration of the specific animal model, timing of administration, and relevant endpoints is crucial for the successful design and interpretation of these studies.

References

Preparing 20-5,14-HEDGE for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid.[1][2] As a 20-HETE mimetic, this compound is a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE in various cellular processes. Unlike the endogenous 20-HETE, which is rapidly metabolized, this compound offers greater stability for in vitro and in vivo studies.[2]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its biological activities and relevant signaling pathways.

Product Information

| Property | Value |

| Full Name | N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine |

| Molecular Formula | C₂₂H₃₉NO₄ |

| Molecular Weight | 381.55 g/mol |

| Appearance | Solid |

| Primary Application | 20-HETE mimetic for in vitro and in vivo studies |

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Solution Concentration | ≥ 100 mg/mL (262.09 mM) in DMSO |

| Storage of Solid | 4°C, protected from light, under nitrogen |

| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles. |

Biological Activity and Working Concentrations

This compound has been shown to elicit a range of biological effects in different cell types. The optimal working concentration should be determined empirically for each specific cell line and experimental endpoint.

| Cell Type/Model | Observed Effect | Effective Concentration | Incubation Time |

| Organotypic hippocampal slice cultures (OHSCs) | Induction of dose-dependent neuronal cell death.[3][4] | 5-20 µM | 18 hours |

| Bovine pulmonary artery endothelial cells (BPAECs) | Increased Reactive Oxygen Species (ROS) production. | 1 µM | Not specified |

| Ex vivo rat lung slices | Reduction of hypoxia-reoxygenation-induced apoptosis. | 1 µM | 6 hours |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions.

Materials:

-

This compound solid

-

Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

-

Aseptically weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38155 mg of the compound.

-

Add the appropriate volume of DMSO to the solid. To aid dissolution, gentle warming (up to 37°C) and vortexing or sonication may be applied. Ensure the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-